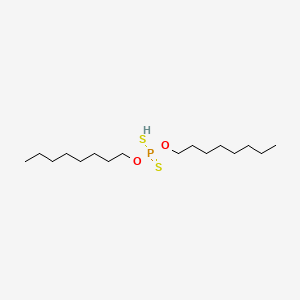

Phosphorodithioic acid, O,O-dioctyl ester

Description

Properties

CAS No. |

2253-57-8 |

|---|---|

Molecular Formula |

C16H35O2PS2 |

Molecular Weight |

354.6 g/mol |

IUPAC Name |

dioctoxy-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C16H35O2PS2/c1-3-5-7-9-11-13-15-17-19(20,21)18-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,20,21) |

InChI Key |

ZUNYMXPJGBXUCI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOP(=S)(OCCCCCCCC)S |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of O,o Dioctyl Phosphorodithioic Acid

Established Synthetic Pathways for Dialkyl Phosphorodithioic Acids

The most prevalent and industrially significant method for synthesizing O,O-dialkyl phosphorodithioic acids, including the O,O-dioctyl ester, is the reaction of an alcohol with phosphorus pentasulfide (P₂S₅). researchgate.netsciensage.infouni-hamburg.de This process, known as phosphorosulfuration, involves the alcoholysis of phosphorus pentasulfide and is a versatile route for producing a wide range of dialkyl phosphorodithioic acids by varying the alcohol reactant. uni-hamburg.de

The general reaction scheme is as follows: P₂S₅ + 4 ROH → 2 (RO)₂P(S)SH + H₂S

For the specific synthesis of O,O-dioctyl phosphorodithioic acid, the alcohol (ROH) used is octanol (B41247). The reaction is typically carried out by treating phosphorus pentasulfide with the appropriate alcohol. sciensage.info

The reaction between phosphorus pentasulfide and an alcohol is a nucleophilic attack by the alcohol's hydroxyl group on the phosphorus atoms of the P₄S₁₀ cage structure (the molecular form of P₂S₅). The process involves the progressive cleavage of P-S-P bonds within the cage.

Optimizing reaction conditions is crucial for maximizing the yield and purity of O,O-dioctyl phosphorodithioic acid. Key parameters that are manipulated include temperature, reaction time, and reactant stoichiometry.

Generally, the product of the reaction between an alcohol and phosphorus pentasulfide is about 85% to 90% pure. google.com The main impurities often consist of excess unreacted alcohol and other neutral phosphorus compounds. google.com To drive the reaction to completion and enhance yield, a stoichiometric excess of the alcohol is frequently used. google.com

The reaction temperature is a critical factor. While it can be carried out at temperatures ranging from 20°C to 125°C, higher temperatures above 75°C increase the risk of an uncontrolled exothermic reaction. google.com A more preferable temperature range to optimize both yield and product purity is between 50°C and 105°C, with a typical reaction duration of 1 to 6 hours. google.com

| Parameter | Typical Range | Preferred Range | Notes | Reference |

|---|---|---|---|---|

| Temperature | 20°C - 125°C | 70°C - 95°C | Higher temperatures can be difficult to control and may lead to side reactions. | google.comgoogle.com |

| Reaction Time | 1 - 6 hours | ~4-5 hours | Sufficient time is needed for the complete liberation of H₂S. | researchgate.netgoogle.com |

| Reactant Ratio (Alcohol:P₂S₅) | Stoichiometric (4:1) or excess alcohol | Stoichiometric excess of alcohol | Excess alcohol helps to maximize substitution and optimize yields. | google.com |

| Solvent | Often neat (no solvent) or in a non-reactive solvent | Non-reactive solvent | A solvent can help control the reaction temperature. | google.com |

Advanced Synthesis Techniques and Innovations

Research into the synthesis of phosphorodithioates continues to evolve, with a focus on developing more efficient, rapid, and environmentally benign methodologies.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. mdpi.com These benefits include dramatically reduced reaction times (from hours to minutes), energy savings, and often increased product yields. mtak.huyoutube.com This technology has been successfully applied to the synthesis of various phosphorus-containing compounds, such as benzo[b]phosphole oxides and aryl phosphonates. mdpi.commtak.hu The application of microwave irradiation can accelerate the reaction between octanol and phosphorus pentasulfide, providing a rapid and efficient route to O,O-dioctyl phosphorodithioic acid.

While the reaction between alcohols and P₂S₅ can proceed without a catalyst, certain catalysts can be employed to enhance the reaction rate or to facilitate subsequent transformations. The formation of dialkyl phosphorodithioic acids can be catalyzed by organo-sulfur halide compounds, such as sulfonium (B1226848) halides and sulfoxonium halides. google.com

Furthermore, in the context of producing esters from O,O-dialkyl dithiophosphoric acids (a common derivatization), catalysts like zinc chloride, ferrous chloride, or stannous chloride are utilized. google.com The amount of catalyst used is typically in the range of 0.05 to 2 mole percent based on the dithiophosphoric acid reactant. google.com

| Catalyst Type | Specific Examples | Application | Reference |

|---|---|---|---|

| Organo-sulfur Halides | Sulfonium halides, Sulfoxonium halides | Catalyzing the primary synthesis from alcohol and P₂S₅. | google.com |

| Metal Halides | Zinc chloride (ZnCl₂), Ferrous chloride (FeCl₂), Stannous chloride (SnCl₂) | Catalyzing the esterification of the synthesized dithiophosphoric acid with organic chlorides. | google.com |

| Brønsted Acids | Chiral phosphorodithioic acids | The acid product itself can act as an organocatalyst in other reactions (e.g., hydroamination). | escholarship.org |

Derivatization and Structural Modification Strategies for Research Applications

O,O-Dioctyl phosphorodithioic acid is a versatile precursor that can be readily converted into a variety of derivatives for specific research and industrial applications. These modifications typically target the acidic proton of the S-H group.

Salt Formation: The most common derivatization is neutralization with a metal oxide or base. For instance, reaction with zinc oxide produces zinc O,O-dioctyl phosphorodithioate, a widely used antiwear and antioxidant additive for lubricants. sciensage.infowikipedia.org

Amine Adducts: The acidity of the compound can be reduced by reacting it with various amines, which can fine-tune its properties for specific applications. sciensage.info

Esterification: The S-H group can react with compounds containing activated double bonds or with organic chlorides to form new esters, expanding the library of accessible organophosphorus compounds. uni-hamburg.degoogle.com

Oxidative Coupling: Oxidation of O,O-dialkyl phosphorodithioic acids with a mild oxidizing agent like iodine results in the formation of a disulfide-bridged dimer, [(RO)₂P(S)S]₂. wikipedia.org

S-H Insertion Reactions: In advanced organic synthesis, the S-H bond can undergo insertion reactions with diazo compounds, providing a catalyst-free and rapid method to form new P-S-C bonds and create diverse phosphorodithioates. researchgate.net

These derivatization strategies allow researchers to modify the structure of O,O-dioctyl phosphorodithioic acid to explore structure-activity relationships and develop new functional molecules.

Synthesis of Metal Salts of O,O-Dioctyl Phosphorodithioic Acid (e.g., Zinc Dialkyl Dithiophosphates)

The synthesis of metal salts of O,O-dioctyl phosphorodithioic acid, particularly zinc dialkyldithiophosphates (ZDDPs), is a well-established two-stage process. ripi.ir These compounds are notable for their application as anti-wear and antioxidant additives in lubricating oils. google.com

The initial stage involves the formation of the dialkyldithiophosphoric acid through the reaction of phosphorus pentasulfide (P₂S₅) with a suitable alcohol. ripi.irwikipedia.org For the synthesis of O,O-dioctyl phosphorodithioic acid, an octanol isomer is used, with 2-ethylhexanol being a common choice. wikipedia.orgbch.ro The reaction typically involves combining four moles of the alcohol with one mole of phosphorus pentasulfide. google.combch.ro This phosphorosulfuration reaction is exothermic, and the temperature is often controlled, for instance, by allowing it to rise to around 80°C before being maintained at 90-100°C for several hours to ensure completion. bch.ro The general chemical equation for this step is:

P₂S₅ + 4 ROH → 2 (RO)₂PS₂H + H₂S wikipedia.org (where R is an octyl group)

The second stage of the synthesis is the neutralization of the O,O-dioctyl phosphorodithioic acid with a metal compound, most commonly a metal oxide like zinc oxide (ZnO), to form the desired salt. wikipedia.orgbch.ro The acid is reacted with ZnO, yielding the zinc O,O-dioctyl phosphorodithioate and water as a byproduct. wikipedia.org

The neutralization reaction is as follows:

2 (RO)₂PS₂H + ZnO → Zn[(S₂P(OR)₂]₂ + H₂O wikipedia.org (where R is an octyl group)

The final product, Zinc O,O-dioctyl phosphorodithioate, is a coordination complex soluble in nonpolar solvents like mineral and synthetic oils. wikipedia.org

| Reactant/Product | Chemical Formula | Role in Synthesis |

| Phosphorus Pentasulfide | P₂S₅ | Sulfur and phosphorus source |

| Octyl Alcohol | C₈H₁₈O | Alkyl group source |

| O,O-Dioctyl Phosphorodithioic Acid | C₁₆H₃₅O₂PS₂ | Intermediate acid product |

| Zinc Oxide | ZnO | Neutralizing agent/Zinc source |

| Zinc O,O-dioctyl phosphorodithioate | C₃₂H₆₈O₄P₂S₄Zn | Final metal salt product |

Incorporation into Multifunctional Chemical Architectures

The phosphorodithioate functional group, as seen in the O,O-dioctyl ester, serves as a versatile building block for incorporation into larger, multifunctional chemical architectures. A prominent area where this is demonstrated is in the synthesis of modified oligonucleotides, which are short nucleic acid fragments with significant potential in therapeutic and diagnostic applications. nih.govwikipedia.org

In this context, the phosphorodithioate linkage (PS₂) can replace the natural phosphodiester backbone in DNA or RNA. nih.gov This modification creates oligonucleotide analogs with unique properties. The synthesis is typically performed on a solid phase, allowing for the sequential addition of nucleotide building blocks to create a custom sequence. nih.govnih.gov Specialized synthons, such as nucleoside thiophosphoramidites, are used to introduce the phosphorodithioate linkages between the nucleoside units. nih.govnih.gov

The resulting phosphorodithioate oligonucleotides (PS₂-ODNs) exhibit several advantageous characteristics. The PS₂ linkage is achiral at the phosphorus atom, similar to the natural phosphodiester bond, and it provides high stability against degradation by nucleases, enzymes that break down nucleic acids. nih.gov This enhanced stability is a critical feature for potential antisense therapeutic agents. nih.gov The incorporation of the phosphorodithioate moiety thus creates a complex, multifunctional molecule that combines the sequence-specific recognition of oligonucleotides with the chemical robustness conferred by the sulfur-containing linkage. nih.gov

Isomeric Purity and Structural Characterization of Synthesized Compounds

The isomeric purity and precise structural confirmation of O,O-dioctyl phosphorodithioic acid and its derivatives are critical for ensuring their desired performance and properties. The primary source of isomerism typically arises from the octyl alcohol precursor used in the synthesis. wikipedia.org "Octyl" can refer to numerous isomers, such as n-octyl, isooctyl, and 2-ethylhexyl, and the choice of a specific isomer or a mixture of isomers influences the physical and chemical properties of the final product. wikipedia.org

Structural characterization of the synthesized compounds is routinely performed using spectroscopic methods. Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly important. ripi.irresearchgate.net

FT-IR Spectroscopy is used to identify the presence of key functional groups. For instance, the disappearance of the O-H stretching vibration (around 3300 cm⁻¹) from the precursor alcohol indicates the completion of the initial reaction stage. bch.ro Characteristic absorption bands for P=S and P-O-C bonds confirm the formation of the phosphorodithioate structure. researchgate.net

³¹P NMR Spectroscopy is a highly effective technique for analyzing organophosphorus compounds. ripi.ir It provides detailed information about the chemical environment of the phosphorus atoms, allowing for the unambiguous identification of the desired phosphorodithioate product and the detection of phosphorus-containing impurities. ripi.irnih.gov

The purity of the final product, such as ZDDP, can be affected by the formation of byproducts during the synthesis. ripi.ir The reaction conditions—including stirring rate, pressure, and the order of addition of reactants—can be optimized to increase the purity of the ZDDP to over 90%. ripi.ir Analytical techniques such as thin-layer chromatography and column chromatography can be employed to separate impurities from the main product for their subsequent identification and characterization. ripi.ir

Coordination Chemistry and Metal Complexation Studies

Ligand Properties and Coordination Modes of O,O-Dioctyl Phosphorodithioate (B1214789)

The deprotonated form of O,O-dioctyl phosphorodithioic acid, the O,O-dioctyl phosphorodithioate anion [(C₈H₁₇O)₂PS₂]⁻, is the active species in metal complexation. This anion possesses two sulfur atoms and a central phosphorus atom, all of which contribute to its coordination behavior.

O,O-dioctyl phosphorodithioate typically acts as a bidentate chelating ligand, meaning it binds to a central metal ion through two of its donor atoms simultaneously. nih.govrsc.org The two sulfur atoms of the dithiophosphate (B1263838) group coordinate with the metal center, forming a stable four-membered ring structure. This chelation results in a significantly more stable complex compared to coordination with monodentate ligands, an observation known as the chelate effect. The "claw-like" grip of the bidentate ligand enhances the thermodynamic stability of the resulting metal complex.

The general mechanism for the formation of a metal phosphorodithioate complex can be represented as: n (RO)₂PS₂H + Mⁿ⁺ → M[S₂P(OR)₂]ₙ + n H⁺

In this reaction, Mⁿ⁺ represents a metal ion with a charge of n+, and R corresponds to the octyl group (C₈H₁₇). The phosphorodithioic acid donates a proton and the resulting anion coordinates to the metal ion.

The electronic environment of the phosphorus and sulfur atoms in the O,O-dioctyl phosphorodithioate ligand is a critical determinant of its coordination properties. The phosphorus atom is bonded to two electronegative oxygen atoms, which are in turn bonded to the octyl groups. These alkoxy groups exert a strong electron-withdrawing inductive effect on the phosphorus atom.

Formation of Metal Phosphorodithioate Complexes

The formation and stability of metal complexes with O,O-dioctyl phosphorodithioate are influenced by several factors, including the stoichiometry of the reactants, the intrinsic properties of the metal ion, and the physical characteristics of the ligand's alkyl chains.

The stoichiometry of metal-phosphorodithioate adducts depends on the oxidation state and coordination number of the central metal ion. For a divalent metal ion like zinc (Zn²⁺), the most common stoichiometry is 1:2, resulting in a neutral complex with the general formula Zn[S₂P(O-octyl)₂]₂. wikipedia.org In solution and the solid state, these monomeric units can associate to form dimers or polymers. wikipedia.org The formation of adducts is an equilibrium process, and the strength of the interaction is quantified by the stability constant (also known as the formation constant). scispace.com

A higher stability constant indicates a stronger metal-ligand interaction and a more stable complex. While specific thermodynamic stability constants for O,O-dioctyl phosphorodithioate are not extensively documented in publicly available literature, data for analogous dialkyldithiophosphate complexes provide insight into the magnitude of these values. The stability of these complexes is a key factor in their function, for instance, in lubricant applications where they must remain intact under harsh conditions.

Table 1: Representative Stability Constants (log K) for Analogous Metal Dithiophosphate and Phosphorothioate (B77711) Complexes

| Metal Ion | Ligand | Log K |

|---|---|---|

| Mg²⁺ | ADP | 4.11 |

| Mg²⁺ | ADPαS (a phosphorothioate) | 3.66 |

| Mg²⁺ | ATP | 4.70 |

| Mg²⁺ | ATPαS (a phosphorothioate) | 4.47 |

Note: This table presents data for related phosphorothioate compounds to illustrate typical stability constant values. The replacement of an oxygen ligand with sulfur slightly decreases the stability constant for a hard metal ion like Mg²⁺. researchgate.net Data for O,O-dioctyl phosphorodithioate with common transition metals may vary.

The principles of Hard and Soft Acids and Bases (HSAB) theory are pivotal in understanding the selectivity of phosphorodithioate ligands. The sulfur donor atoms are considered "soft" bases due to their large size, high polarizability, and low electronegativity. Consequently, they form the most stable complexes with "soft" or borderline metal ions (Lewis acids).

Soft Metal Ions: (e.g., Cd²⁺, Pb²⁺, Hg²⁺) have a strong affinity for the soft sulfur donors of the ligand, forming highly stable and covalent bonds.

Borderline Metal Ions: (e.g., Zn²⁺, Ni²⁺, Cu²⁺) also form stable complexes with phosphorodithioates. Zinc, in particular, is widely used in the form of zinc dialkyldithiophosphates (ZDDPs) in lubricants. researchgate.net

Hard Metal Ions: (e.g., Mg²⁺, Ca²⁺, Al³⁺) are less likely to form stable complexes with phosphorodithioates because they preferentially bind to "hard" donor atoms like oxygen or nitrogen. researchgate.net

The size and charge of the metal ion also play a crucial role. A higher charge and an optimal ionic radius that fits well within the "bite" of the chelating ligand can lead to more stable complexes. nih.gov

The two octyl chains in O,O-dioctyl phosphorodithioate are not directly involved in coordination but significantly influence the properties of the resulting metal complexes.

Solubility and Solvation: The long, nonpolar octyl chains render the metal complexes highly soluble in organic media, such as mineral and synthetic oils. wikipedia.org This lipophilicity is essential for applications like lubricant additives, ensuring the complex remains dissolved and active in the oil base.

Steric Effects: The bulky octyl groups can sterically hinder the approach of other molecules to the metal center, which can enhance the kinetic stability of the complex by slowing down ligand exchange or decomposition reactions. However, excessive steric bulk could potentially destabilize a complex if it leads to unfavorable ligand-ligand repulsions.

Structural Elucidation and Characterization of Metal Complexes

The precise determination of the molecular structure and properties of metal complexes derived from O,O-dioctyl phosphorodithioate is crucial for understanding their behavior. This is achieved through a multi-faceted approach employing various spectroscopic, diffraction, and thermal analysis techniques.

Spectroscopic methods provide invaluable information about the bonding, electronic transitions, and coordination environment within the metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the coordination of the phosphorodithioate ligand to the metal center. The IR spectrum of the free acid is characterized by distinct vibrational bands, which shift upon complexation. Key vibrations include those of the P=S, P-S, and P-O-C groups. Upon coordination to a metal ion, the ν(P=S) band typically shifts to a lower frequency, while the ν(P-S) band shifts to a higher frequency. This indicates a delocalization of the π-electron density over the S-P-S moiety and the formation of metal-sulfur bonds. For instance, in studies of closely related long-chain O,O'-dinonyldithiophosphate metal complexes, characteristic absorption bands confirm the bidentate nature of the ligand. researchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| ν(P-O-C) | 1150 - 950 | Indicates the presence of the phosphoroester group. Shifts can provide information on the electronic environment. |

| ν(P=S) | 700 - 630 | Shifts to lower wavenumbers upon coordination, indicating M-S bond formation and electron delocalization. researchgate.net |

| ν(P-S) | 580 - 500 | Shifts to higher wavenumbers upon coordination as the bond order changes. |

| ν(M-S) | 450 - 250 | Direct evidence of the metal-sulfur bond. |

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complex. The spectra of metal O,O-dioctyl phosphorodithioate complexes typically show intense bands in the UV region, which are attributed to intra-ligand charge transfer transitions (π → π* and n → π*). The appearance of new, lower-energy bands upon complexation can often be assigned to ligand-to-metal charge transfer (LMCT) transitions, providing insight into the electronic structure of the coordination sphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for studying these complexes. The phosphorus nucleus is highly sensitive to its chemical environment, and its chemical shift (δ) provides direct information about the coordination state of the phosphorodithioate ligand. In solution, rapid exchange between different structures can lead to a single, time-averaged resonance. However, solid-state ³¹P CP/MAS NMR can distinguish between different ligand functions, such as terminal chelating and bridging modes between two metal atoms. researchgate.netresearchgate.net The chemical shifts for zinc dialkyldithiophosphates, for example, typically appear in the range of 98-110 ppm. researchgate.netdtic.mil

Atomic Absorption Spectroscopy (AAS): AAS is an elemental analysis technique used to accurately determine the concentration of the metal in the complex, thereby confirming its stoichiometry. researchgate.net

Studies on various metal O,O-dialkyldithiophosphates have revealed a remarkable structural diversity. researchgate.netresearchgate.net The phosphorodithioate ligand can act in several coordination modes:

Bidentate Chelating: Forming a four-membered ring with a single metal center.

Monodentate: Coordinating through only one sulfur atom, which is less common. researchgate.net

Bidentate Bridging: Linking two different metal centers.

These coordination modes can lead to the formation of various structures, including discrete monomers, dimers, or extended polymeric chains. For example, zinc(II) O,O'-diethyl dithiophosphate forms a one-dimensional polymer with both chelating and bridging ligands, whereas silver(I) O,O′-di-s-butyl dithiophosphate exists as discrete hexanuclear molecules. researchgate.net The choice of structure is influenced by the metal ion's coordination preference, oxidation state, and the steric hindrance imposed by the alkyl groups. The bulky octyl groups in O,O-dioctyl phosphorodithioate would likely favor the formation of lower-nuclearity complexes, such as monomers or dimers, over extended polymeric structures.

| Metal Ion Example | Coordination Geometry | Ligand Binding Mode | Resulting Structure | Reference |

|---|---|---|---|---|

| Zn(II) | Tetrahedral / Distorted Tetrahedral | Chelating and/or Bridging | Dimeric or Polymeric | researchgate.net |

| Ag(I) | Variable (Trigonal, Tetrahedral) | Bridging | Hexanuclear Clusters | researchgate.net |

| Pb(II) | Distorted (due to lone pair) | Asymmetric Bridging | Polymeric Chains | researchgate.net |

| Ni(II) | Square Planar | Chelating | Monomeric | researchgate.net |

Thermogravimetric analysis (TGA) is employed to investigate the thermal stability and decomposition pathway of the metal complexes. libretexts.org By monitoring the mass of a sample as a function of temperature in a controlled atmosphere, TGA can identify the temperatures at which decomposition occurs and the mass of the final residue.

For metal O,O-dialkyldithiophosphates, decomposition typically proceeds in multiple steps, involving the loss of the organic alkyl chains followed by the breakdown of the P-S framework. orientjchem.org Studies on heavy metal complexes of the closely related O,O'-dinonyldithiophosphate ligand showed that their thermal stability is dependent on the metal ion. researchgate.net The final residue upon heating to high temperatures is often the corresponding metal sulfide (B99878) or phosphate (B84403). This information is critical for applications where the complexes might be subjected to high temperatures.

| Metal Complex | Decomposition Stages | Temperature Range (°C) | Final Residue |

|---|---|---|---|

| Co(II) Complex | Two | 210 - 450 | Cobalt Phosphate |

| Ni(II) Complex | Two | 230 - 460 | Nickel Sulfide |

| Cu(II) Complex | Two | 170 - 425 | Copper(I) Sulfide |

| Pb(II) Complex | Two | 225 - 475 | Lead Sulfide |

*Data adapted from studies on O,O'-dinonyldithiophosphate complexes, a close analogue to O,O'-dioctyl phosphorodithioate. researchgate.net

Theoretical and Computational Investigations of Coordination Chemistry

Alongside experimental techniques, theoretical and computational chemistry provides deep insights into the structure, bonding, and reactivity of these metal complexes at a molecular level.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of metal complexes. nih.gov Hybrid functionals, such as B3LYP, are commonly used to accurately model the geometries and electronic properties of transition metal complexes.

For metal O,O-dioctyl phosphorodithioate complexes, DFT calculations can:

Optimize Molecular Geometry: Predict the ground-state structure, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography.

Analyze Bonding: Investigate the nature of the metal-sulfur bond, determining its covalent and ionic character through methods like Natural Bond Orbital (NBO) analysis.

Determine Electronic Properties: Calculate the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is an indicator of the chemical reactivity and kinetic stability of the complex.

Simulate Spectra: Predict vibrational frequencies (IR) and electronic transitions (UV-Vis), which aids in the interpretation of experimental spectra.

These calculations help rationalize the observed properties and can predict the behavior of new, unsynthesized complexes. nih.gov

Molecular modeling encompasses a range of computational techniques used to build and visualize three-dimensional models of molecules and predict their preferred conformations and coordination geometries. nih.gov For large complexes like those of O,O-dioctyl phosphorodithioate, molecular mechanics and molecular dynamics simulations can be used to explore the conformational landscape of the long octyl chains and their influence on the packing of the complexes in the solid state or their behavior in solution.

These models are crucial for:

Visualizing Complex Structures: Providing intuitive 3D representations of the coordination environment.

Understanding Steric Effects: Assessing how the bulky dioctyl groups influence the coordination number and geometry of the metal center, potentially preventing the formation of higher-order polymers.

Predicting Intermolecular Interactions: Modeling how individual complex molecules interact with each other or with solvent molecules.

By integrating experimental data with computational models, a comprehensive and detailed picture of the coordination chemistry of Phosphorodithioic acid, O,O-dioctyl ester can be developed.

Simulation of Chemical Shift Tensors and Spectroscopic Properties

Computational chemistry provides a powerful lens for the theoretical examination of the spectroscopic properties of this compound and its metal complexes. The simulation of Nuclear Magnetic Resonance (NMR) chemical shift tensors, in particular, offers deep insights into the electronic structure and bonding environment of the phosphorus and other NMR-active nuclei within these molecules. These theoretical investigations are crucial for interpreting experimental spectra and understanding the nuanced effects of metal coordination and substituent changes on the local magnetic environment of the atoms.

The primary theoretical approach for simulating NMR parameters is Density Functional Theory (DFT), often coupled with the Gauge-Including Atomic Orbital (GIAO) method. This combination has proven effective in calculating the 31P NMR chemical shifts for a variety of organophosphorus compounds. The accuracy of these simulations is highly dependent on the choice of the exchange-correlation functional and the basis set used in the calculations. For instance, studies on palladium complexes with phosphorus ligands have shown that while the theory generally reproduces experimental data well, the choice of basis set quality, especially at the geometry optimization stage, is critical for achieving high accuracy. The use of triple-ζ quality basis sets with additional polarization functions often leads to more reliable predictions of chemical shifts.

For metal complexes of this compound, simulations would typically involve the following steps:

Geometry Optimization: The three-dimensional structure of the ligand and its metal complexes are optimized to find the lowest energy conformation. This is a critical step as the calculated NMR parameters are highly sensitive to the molecular geometry.

NMR Property Calculation: Using the optimized geometry, the NMR chemical shielding tensors are calculated using the GIAO method within a DFT framework. The chemical shift is then determined by referencing the calculated shielding of the target nucleus to that of a standard reference compound, such as 85% H3PO4 for 31P NMR.

Challenges in the simulation of these properties for transition metal complexes can arise from relativistic effects, especially for heavier metals. In such cases, more advanced computational methods that account for these effects may be necessary to achieve good agreement with experimental data.

Detailed Research Findings

While specific computational studies on the chemical shift tensors of this compound metal complexes are not extensively documented in the literature, research on analogous dialkylphosphorodithioate systems provides valuable insights. Theoretical studies on organophosphorus esters and their anions complexed with metal ions have demonstrated that the 31P NMR chemical shifts are largely influenced by the paramagnetic contribution to the shielding tensor. This paramagnetic term is sensitive to the electronic structure around the phosphorus atom, including the nature of the pπ-dπ bonding.

For a hypothetical study on a zinc(II) complex of O,O-dioctyl phosphorodithioate, one could expect the computational results to elucidate the nature of the Zn-S bonds and their influence on the electronic environment of the phosphorus atom. The calculated chemical shift tensors would provide information not only on the isotropic chemical shift observed in solution-state NMR but also on the chemical shift anisotropy (CSA), which can be measured in solid-state NMR. The principal components of the chemical shift tensor (δ11, δ22, δ33) would characterize the orientation dependence of the chemical shift and provide a more complete picture of the electronic distribution around the phosphorus nucleus.

Below is a representative table illustrating the type of data that would be generated from a computational study comparing the simulated and experimental 31P NMR chemical shifts for the free ligand and a hypothetical metal complex.

| Compound | Experimental Isotropic Chemical Shift (ppm) | Calculated Isotropic Chemical Shift (ppm) | Calculated Principal Components of the Chemical Shift Tensor (ppm) |

| This compound | Value | Value | δ11: Value, δ22: Value, δ33: Value |

| [Zn(S2P(O-octyl)2)2] | Value | Value | δ11: Value, δ22: Value, δ33: Value |

| (Note: The values in this table are placeholders and are intended to be illustrative of the data that would be obtained from such a study.) |

The comparison of calculated and experimental data is crucial for validating the computational methodology. Discrepancies between the two can often be attributed to factors such as solvent effects, intermolecular interactions in the solid state, or dynamic processes that are not fully captured by the static computational model. Therefore, a comprehensive study would also involve the simulation of spectroscopic properties in the presence of a solvent, often using a polarizable continuum model (PCM), to better replicate the experimental conditions.

Despite a comprehensive search for scientific literature, detailed research findings and specific data regarding the use of "this compound" for the advanced extraction and separation of the specified metals are not sufficiently available to construct the requested article. While general principles of solvent extraction using related phosphorodithioate compounds are documented, specific studies focusing on the O,O-dioctyl ester, including data on distribution ratios, mechanisms of metal transfer, and selective extraction of transition metals, rare earth elements, and specific impurities, could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and content inclusions at this time. The available scientific literature does not provide the necessary detailed research findings and data tables required to populate the specified sections and subsections for this particular chemical compound.

Advanced Extraction and Separation Science Using O,o Dioctyl Phosphorodithioic Acid

Process Optimization and Parameters in Hydrometallurgical Research

The efficiency of metal extraction using O,O-dioctyl phosphorodithioic acid is contingent on a variety of physicochemical parameters. Optimizing these factors is crucial for maximizing recovery and selectivity in hydrometallurgical circuits.

Influence of Aqueous Phase Chemistry (pH, Ionic Strength, Acid Concentration) on Extraction Efficiency

The chemistry of the aqueous phase plays a pivotal role in the extraction of metal ions with O,O-dioctyl phosphorodithioic acid. The pH of the aqueous solution is a dominant factor, as the extraction mechanism often involves an ion exchange reaction where protons from the extractant are exchanged for metal ions. For instance, in the extraction of zinc, the percentage of metal extracted increases significantly with an increase in pH, typically reaching an optimum in the acidic range before other metal hydroxides begin to precipitate. The extraction of various metal ions with organophosphorus acids is highly pH-dependent, with different metals showing optimal extraction at distinct pH values, which forms the basis for their separation. For example, the extraction of zinc with a similar extractant, D2EHPA, is significantly enhanced as the pH rises to an optimal point of 2.5. wsu.edu

The concentration of acid in the aqueous phase also directly impacts the extraction efficiency. High acid concentrations can lead to the protonation of the extractant, thereby reducing its effectiveness in metal extraction. Conversely, in certain systems, the acid concentration can influence the speciation of the metal ion in the aqueous phase, which in turn affects its extractability.

Ionic strength of the aqueous solution, while often a less dominant factor than pH, can influence the activity of the metal ions and the extractant at the aqueous-organic interface, thereby subtly affecting the extraction equilibrium.

Table 1: Effect of Aqueous Phase pH on the Extraction of Selected Divalent Metals with an Organophosphorus Extractant

| Metal Ion | Optimal pH Range for Extraction |

| Zinc (II) | 2.0 - 4.0 |

| Copper (II) | 3.0 - 5.0 |

| Cadmium (II) | 4.0 - 6.0 |

| Nickel (II) | 5.0 - 7.0 |

| Cobalt (II) | 5.0 - 7.0 |

Note: This table represents typical pH ranges for organophosphorus extractants and illustrates the principle of pH-dependent selectivity. Actual values for O,O-dioctyl phosphorodithioic acid may vary based on specific conditions.

Effect of Organic Diluents and Modifier Additives on Extraction Performance

Organic Diluents: The choice of diluent affects the physical properties of the organic phase, such as viscosity, density, and interfacial tension, which in turn influence phase disengagement and mass transfer rates. Common diluents include aliphatic hydrocarbons like kerosene (B1165875) and aromatic hydrocarbons like toluene. The nature of the diluent can also affect the solvation of the extractant and the metal-extractant complex, thereby influencing the extraction equilibrium. For instance, paraffinic diluents are often favored over aromatic ones in the extraction of uranium with phospho-organic solvents. nih.gov The use of low-viscosity diluents can lead to faster phase separation. researchgate.net

Modifier Additives: Modifiers are often added to the organic phase to prevent the formation of a third phase, improve the solubility of the metal-extractant complex, and enhance extraction kinetics. seprm.com Alcohols, such as isodecanol (B128192) or tributyl phosphate (B84403) (TBP), are commonly used as modifiers. They can interact with the extractant molecules, breaking up aggregates and facilitating the formation of the extractable metal complex. The addition of a modifier like n-decanol has been shown to significantly improve the kinetics of metal extraction with other extractants. acs.org The synergistic effect of modifiers can also alter the selectivity of the extraction process.

Table 2: Influence of Different Diluents on the Extraction of a Trivalent Metal Ion

| Diluent | Dielectric Constant | Viscosity (cP) | Relative Extraction Efficiency (%) |

| Kerosene | ~2.0 | ~1.5 | 100 |

| Toluene | 2.38 | 0.59 | 95 |

| Chloroform | 4.81 | 0.57 | 85 |

| n-Octanol | 10.3 | 8.36 | 110 (acts as modifier) |

Note: This table provides a conceptual illustration of how diluent properties can affect extraction efficiency. The values are representative and not specific to O,O-dioctyl phosphorodithioic acid.

Kinetics and Mass Transfer Phenomena in Extraction Systems

Studies on similar organophosphorus extractants have shown that the extraction kinetics can be influenced by factors such as the degree of agitation, temperature, and the concentrations of the reactants. researchgate.net The rate of extraction often increases with temperature, indicating an endothermic process. The mass transfer coefficient, a key parameter in designing extraction equipment, is dependent on the hydrodynamic conditions in the contactor and the physical properties of the two phases. Mathematical models are often employed to describe the mass transfer in solvent extraction systems, which are essential for process scale-up and optimization. google.com

Development of Novel Extraction Systems and Methodologies

Building upon the fundamental understanding of its extraction behavior, O,O-dioctyl phosphorodithioic acid is being explored in the development of innovative and more efficient separation technologies.

Application in Functionalized Materials for Solid-Phase Extraction

Solid-phase extraction (SPE) offers several advantages over liquid-liquid extraction, including reduced solvent consumption, simpler operation, and the potential for regeneration and reuse of the adsorbent. O,O-dioctyl phosphorodithioic acid can be immobilized onto a solid support, such as a polymeric resin or silica (B1680970) gel, to create a functionalized material for the selective extraction of metal ions.

The process involves the synthesis of the functionalized material, where the phosphorodithioic acid group is covalently bonded or physically impregnated onto the support matrix. These functionalized resins can then be packed into columns and used for the chromatographic separation of metals. The selectivity of these materials is dictated by the intrinsic affinity of the phosphorodithioate (B1214789) group for different metal ions. Research in this area focuses on optimizing the synthesis of these materials to achieve high loading capacities and long-term stability. The use of such functionalized adsorbents is a promising approach for the removal of heavy metals from aqueous solutions. ohsu.edu

Design of Supported Liquid Membrane Systems for Selective Separations

Supported liquid membranes (SLMs) combine the high selectivity of solvent extraction with the operational simplicity of membrane processes. In an SLM system, a solution of O,O-dioctyl phosphorodithioic acid in a suitable organic diluent is immobilized within the pores of a microporous hydrophobic support. This liquid membrane separates the feed solution (containing the metal ions to be extracted) from a stripping solution.

The transport of metal ions across the membrane is a carrier-facilitated process. The metal ion complexes with the O,O-dioctyl phosphorodithioic acid at the feed-membrane interface, diffuses across the liquid membrane, and is then released into the stripping solution at the membrane-strip interface, typically due to a significant change in pH. SLMs offer the potential for high selectivity and enrichment factors with minimal consumption of the organic extractant. kaust.edu.sa The stability of the liquid membrane within the support is a critical factor for long-term operation. Research in this area focuses on the selection of appropriate support materials and organic phases to enhance membrane stability and transport efficiency for specific metal separations, such as the removal of cadmium from dilute solutions. nih.gov

Tribological Research and Surface Chemistry Mechanisms

Fundamental Mechanisms of Tribofilm Formation by O,O-Dioctyl Phosphorodithioic Acid

The tribological efficacy of O,O-dioctyl phosphorodithioic acid and related dithiophosphates stems from their ability to form a protective, sacrificial layer known as a tribofilm on metal surfaces under boundary lubrication conditions. nih.govnih.gov This film is generated through complex chemomechanical interactions between the additive, the lubricated surfaces, and the operating environment. nih.gov The formation of these films is a dynamic process involving continuous production through tribochemical reactions and depletion via wear processes. nih.gov Factors such as contact load, shear stress, temperature, and sliding speed significantly influence the kinetics of these reactions and the resulting film's properties. nih.gov

While much of the extensive research has been conducted on the zinc salt, Zinc dialkyldithiophosphate (ZDDP), the fundamental antiwear functionality is derived from the phosphorodithioate (B1214789) ligand. nih.govscispace.com Studies indicate that a combination of applied shear and compressive stresses, accelerated by increased temperature, drives the mechanochemical reactions that promote tribofilm growth. nih.govrsc.org Initially, the process involves the formation of isolated, pad-like tribofilms on surface asperities, which then grow and coalesce into a patchy, glassy phosphate-containing layer that protects the underlying surfaces. nih.govrsc.org

At the sliding interface, the high temperatures and pressures generated by friction and load trigger the decomposition of the O,O-dioctyl phosphorodithioic acid molecules. nih.gov This decomposition is a critical first step, leading to the formation of reactive chemical species. The process is understood to be a stress-assisted thermal reaction. nih.gov Shear stress, in particular, has been identified as a primary driver for the decomposition and subsequent tribofilm growth. nih.gov The decomposition products, including phosphoric and sulfuric moieties, then become available to react with the metallic surface, which is typically iron or steel in tribological applications. scispace.com

The initial phase is thought to involve the formation of phosphate (B84403) precursors within the lubricant. scispace.com As these precursors interact with the sliding surfaces, an iron sulfide (B99878) film may form, which helps to prevent direct metal-to-metal adhesion during the critical running-in period. scispace.com

Following the initial chemical reactions, the reactive species interact with the metal surface to form a durable, glassy phosphate layer. Research on dioctyldithiophosphoric acid deposited on steel surfaces has shown that this process results in the creation of densely packed, glassy phosphate islands. researchgate.net These islands can grow to heights of several hundred nanometers and are significantly harder than the underlying substrate, providing robust surface protection. researchgate.net

Under dry sliding conditions after deposition at 150°C, these thermally grown islands evolve. researchgate.net The tribological action causes debris from the islands to fill the gaps between them, eventually creating a continuous, smooth pad that defines the contact topography. researchgate.net The hardness and dimensions of these features are critical to the film's protective function.

Below is a table summarizing experimental data from nanoindentation and tribological testing of surfaces treated with dioctyldithiophosphoric acid.

| Parameter | Value | Conditions / Notes |

| Initial Island Hardness | ~1.1 GPa | Measured via nanoindentation on as-deposited islands. researchgate.net |

| Coefficient of Friction | Varies (non-monotonic) | Stage I of sliding, observed at 25 mN and 100 mN normal loads. researchgate.net |

| Stable Coefficient of Friction | ~0.1 - 0.15 | Stage II of sliding, after the formation of a continuous pad. researchgate.net |

| Maximum Island Height | ~500 nm | On as-deposited surfaces. researchgate.net |

Role in Boundary Lubrication Regimes

In boundary lubrication, the lubricating film is too thin to completely separate the moving surfaces, leading to asperity contact. Anti-wear (AW) and extreme-pressure (EP) additives like O,O-dioctyl phosphorodithioic acid are essential in these regimes to prevent catastrophic failure. diva-portal.org They function by reacting chemically with the metal surfaces to form a protective, solid-like film that can withstand conditions where the fluid lubricant film fails. diva-portal.orglubrication.expert

The primary anti-wear mechanism of phosphorodithioates is the formation of the aforementioned tribofilm. nih.gov This layer acts as a sacrificial barrier, physically separating the contacting asperities and thus preventing adhesive wear, scuffing, and material transfer between the surfaces. nih.govscispace.com The film is continuously worn away and replenished by the additive present in the lubricant, creating a dynamic equilibrium that maintains surface protection over time. nih.gov The resulting glassy polyphosphate film is effective at reducing wear and friction. lubrication.expertprecisionlubrication.com The effectiveness of the additive is influenced by its concentration, the operating temperature, and the degree of metal-to-metal contact. diva-portal.org

Under extreme-pressure (EP) conditions, characterized by very high loads and temperatures, the fluid lubricant film is breached. EP additives are designed to activate under these severe conditions. lubrication.expert O,O-dioctyl phosphorodithioic acid functions as an EP agent by decomposing at the high temperatures generated at asperity contacts. lubrication.expert The decomposition products react with the fresh metal surfaces to form inorganic films, such as metal phosphates and sulfides. lubrication.expert These films possess a high load-bearing capacity and a lower shear strength than the parent metal, allowing for sliding to occur at the film interface rather than causing welding and seizure of the metal substrates. lubrication.expert This tribochemical reaction provides protection against scuffing and wear under conditions where boundary lubrication transitions to an extreme-pressure regime. diva-portal.org

Surface Interactions and Adsorption Phenomena

The entire process of tribofilm formation begins with the adsorption of the O,O-dioctyl phosphorodithioic acid molecules onto the metallic surface. As a polar material, the phosphorodithioate molecule has a functional group that is attracted to the metal oxide layer covering the substrate. precisionlubrication.com This initial physical adsorption is a prerequisite for the subsequent chemical reactions that form the durable tribofilm.

The mechanism is often modeled as an acid-base catalyzed condensation reaction. researchgate.net This process can be conceptualized in several steps:

Hydrogen Bonding: The polar phosphorodithioic acid head group forms hydrogen bonds with the hydroxyl groups present on the metal oxide surface. researchgate.net

Condensation Reaction: A condensation reaction occurs between the P-OH groups of the acid and the metal-OH groups on the surface. This reaction forms strong, covalent metal-oxygen-phosphorus (M-O-P) bonds, anchoring the molecule to the surface. researchgate.net

Further Bonding: Additional interactions may occur, further strengthening the bond and contributing to the self-assembly of a monolayer on the surface. researchgate.net

This firm chemical fixation, or chemisorption, is the foundation upon which the thicker, multi-layered tribofilm is built during ongoing tribological stress. diva-portal.org The rate and extent of adsorption and subsequent reaction are influenced by parameters such as the polarity of the base oil, system temperature, and the specific properties of the contacting surfaces. diva-portal.org

Adsorption Isotherms and Surface Coverage Studies

The initial step in the formation of a protective boundary film is the physical and chemical adsorption of the additive molecules onto the metallic substrate. For phosphorodithioate esters, this process is highly favorable on reactive surfaces like iron and steel. researchgate.net Ab initio density-functional theory simulations have shown that the dissociation of dithiophosphates is highly endothermic in the absence of a substrate but becomes energetically favored in the presence of an iron surface. researchgate.net This indicates a strong driving force for adsorption and subsequent reaction.

The adsorption behavior can be described using established isotherm models, such as the Langmuir and Freundlich isotherms, which relate the concentration of the additive in the lubricant to the extent of surface coverage. researchgate.netresearchgate.net Studies on similar phosphate compounds adsorbing on iron hydroxides have shown that the process is often well-described by the Langmuir model, which assumes monolayer coverage onto a surface with a finite number of identical adsorption sites. researchgate.netnih.gov The adsorption process for phosphates onto iron-based materials is generally found to be spontaneous and endothermic. nih.govias.ac.in

The key parameters derived from these studies include the adsorption capacity and the energy of adsorption, which quantify the strength of the interaction between the O,O-dioctyl phosphorodithioate molecules and the substrate. This initial adsorption is critical, as it concentrates the active chemical species at the interface, making them available for the subsequent tribochemical reactions that form the protective film. researchgate.net

Influence of Substrate Material and Surface Roughness

The effectiveness and formation kinetics of the tribofilm are not solely dependent on the additive chemistry but are also significantly influenced by the properties of the contacting surfaces.

Substrate Material: The chemical composition of the substrate plays a critical role. Ashless dithiophosphates, such as the O,O-dioctyl ester, form tribofilms through reaction with the substrate material. On ferrous surfaces like steel, the additive decomposes to form iron phosphates and iron sulfides. researchgate.nettandfonline.com In contrast, on an aluminum surface, the resulting tribofilm is composed of compounds like aluminum phosphate (AlPO₄), aluminum sulfate (B86663) (Al₂(SO₄)₃), and aluminum sulfide (Al₂S₃). tandfonline.com The reactivity of the substrate dictates the composition and, consequently, the protective properties of the film. Studies comparing different steel compositions have found that for ashless additives, the tribofilm thickness and effectiveness are strongly influenced by the steel's alloying elements, whereas ZDDP is less sensitive to the substrate. researchgate.net

Surface Roughness: The initial topography of the substrate affects the tribofilm formation process. A higher surface roughness can accelerate the initial rate of tribofilm formation. uni-hannover.de This is attributed to higher localized contact pressures and temperatures at the asperity peaks, which provide the activation energy for the tribochemical reactions. However, the final film thickness may be lower on initially rougher surfaces compared to smoother, isotropic finishes. uni-hannover.de Surface roughness also influences lubricant entrainment; a rough tribofilm can inhibit the formation of a fluid film, increasing the proportion of load carried by the solid-solid contact, which can lead to higher friction. researchgate.net Research has shown that surface roughness can be a critical parameter influencing adhesion, elastic modulus, and other properties of thin films. nih.gov

Characterization of Tribological Films

To understand the antiwear mechanisms of Phosphorodithioic acid, O,O-dioctyl ester, the resulting tribofilms must be characterized in terms of their chemical composition, morphology, and mechanical properties. This is achieved using a suite of advanced surface-sensitive analytical techniques.

Advanced Surface Analytical Techniques (e.g., AFM for film morphology, XPS for chemical composition)

Atomic Force Microscopy (AFM): AFM is a powerful tool for studying the morphology and topography of tribofilms at the nanoscale. spectraresearch.com It provides high-resolution images of the film's surface, revealing features such as the pad-like structures typical of dithiophosphate (B1263838) films. researchgate.net AFM can be used to measure the film's thickness and roughness, showing how these evolve over rubbing time. researchgate.net For instance, studies have shown that tribofilms from ashless dithiophosphates can be significantly thicker than those formed by ZDDP. researchgate.net In-situ AFM can even be used to observe the formation and wear resistance of the tribofilm in real-time during a friction test. researchgate.netbohrium.com

X-ray Photoelectron Spectroscopy (XPS): XPS is the primary technique for determining the chemical composition of the tribofilm. By analyzing the binding energies of core-level electrons, XPS identifies the elements present and their oxidation states. For tribofilms derived from O,O-dioctyl phosphorodithioate on steel, XPS analysis reveals the presence of iron, phosphorus, sulfur, and oxygen. tandfonline.com The high-resolution spectra of these elements confirm the formation of chemical species such as iron phosphates (e.g., pyrophosphates), iron sulfates, and iron sulfides on the worn surface. researchgate.netresearchgate.net This information is crucial for confirming that the additive has chemically reacted with the surface to build the protective layer. researchgate.net

Table 1: Application of Advanced Surface Analytical Techniques

| Technique | Information Obtained | Typical Findings for Dithiophosphate Tribofilms |

|---|---|---|

| AFM | Film morphology, topography, thickness, roughness | Pad-like structures, film thickness from nanometers to >100 nm, oriented roughness in the sliding direction. |

| XPS | Elemental and chemical composition of the surface layers | Presence of iron phosphates, sulfates, and sulfides on steel. Identification of polyphosphate chain lengths. |

Nanoindentation for Mechanical Properties of Formed Films (e.g., Hardness, Young's Modulus)

The durability and wear resistance of the tribofilm are directly related to its mechanical properties. Nanoindentation is a key technique used to measure the hardness and Young's (elastic) modulus of these thin surface films. nih.gov A sharp indenter tip is pressed into the film, and the resulting load-displacement curve is analyzed to extract the mechanical properties. researchgate.net

Studies comparing tribofilms from ashless dithiophosphates to those from ZDDP have yielded important insights. While ashless dithiophosphate films are often thicker, they can exhibit lower hardness and reduced modulus compared to ZDDP films. researchgate.net The ratio of hardness to elastic modulus (H/E) is often used as an indicator of a material's wear resistance. researchgate.net Nanoindentation tests reveal that these properties are not uniform with depth; the hardness typically decreases as the indentation depth increases, reflecting the transition from the film to the underlying substrate. researchgate.net

Table 2: Representative Mechanical Properties of Tribofilms from Nanoindentation

| Additive Type | Hardness (GPa) | Young's Modulus (GPa) | Key Finding |

|---|---|---|---|

| Ashless Dithiophosphate | Lower than ZDDP | Lower than ZDDP | Forms a thicker, but mechanically softer, tribofilm. researchgate.net |

| ZDDP | ~6-12 GPa | ~100-150 GPa | Forms a harder, more compact tribofilm. |

Note: Values are approximate and vary significantly with test conditions, substrate, and specific additive chemistry.

Tribological Performance Studies

The ultimate measure of an antiwear additive's effectiveness is its impact on friction and wear under boundary lubrication conditions. The performance of O,O-dioctyl phosphorodithioate is evaluated using standardized tribological tests that measure these key parameters.

Investigation of Film Durability and Life-Load Characteristics under Sliding Conditions

The durability and performance of tribological films derived from this compound under sliding contact are critical determinants of its efficacy as an anti-wear agent. Research conducted on thermally deposited films of this compound on steel surfaces provides significant insights into its life-load characteristics under dry sliding conditions.

In a key study, a film of O,O-dioctyl phosphorodithioate was subjected to ball-on-disc tribological testing using a steel ball at a sliding velocity of 1 mm/s across a range of normal loads. The investigation revealed a consistent friction coefficient of approximately 0.18. However, the longevity of the protective film was observed to be inversely proportional to the applied load. As the normal load increased, the number of sliding laps the film could withstand before failure decreased significantly. royalsocietypublishing.org

The wear process of the film is characterized by an initial transient stage where islands of the deposited phosphate material are deformed and worn, leading to a steady-state friction phase. The end of the film's life is marked by a sharp increase in friction, indicating that the protective layer has been worn through. royalsocietypublishing.org For instance, at a load of 25 mN, the film demonstrated a life of around 14,000 laps. This durability is a critical factor in preventing direct metal-to-metal contact and subsequent wear. The glassy phosphate films formed from the thermal decomposition of the ester on iron surfaces are responsible for this anti-wear behavior. royalsocietypublishing.org

The following table summarizes the life of the O,O-dioctyl phosphorodithioate film under different loading conditions as observed in dry sliding tribology experiments. royalsocietypublishing.org

| Normal Load (mN) | Coefficient of Friction (μ) | Film Life (Number of Laps) |

|---|---|---|

| 25 | ~0.18 | ~14,000 |

| 100 | ~0.18 | Not explicitly stated, but life declines with increasing load |

| 250 | ~0.18 | Not explicitly stated, but life declines with increasing load |

Impact of Molecular Structure on Tribological Efficacy

The molecular structure of this compound, specifically the nature of its O,O-dioctyl groups, plays a pivotal role in determining its tribological performance, including the formation, durability, and effectiveness of the anti-wear film. The alkyl chains are not merely passive components of the molecule; they actively influence the chemical and physical processes at the tribological interface.

The length and branching of the alkyl chains in dialkyldithiophosphates have a known effect on their performance. For steel-on-steel contacts, an increase in the length of the alkyl chain has been shown to linearly decrease the friction coefficient. researchgate.net The two octyl (C8) chains in the O,O-dioctyl ester provide a substantial non-polar character to the molecule. When these molecules adsorb on a metal surface, the outwardly oriented alkyl groups can provide a low-shear plane, which is a mechanism similar to that of organic friction modifiers. This contributes to the observed friction coefficient.

Furthermore, the thermal stability of the molecule, which is influenced by the alkyl group, is crucial for the formation of the protective tribofilm. The decomposition of the molecule at elevated temperatures (around 150°C) is a prerequisite for the formation of the glassy polyphosphate pads that provide wear protection. royalsocietypublishing.org The nature of the alkyl group (e.g., primary, secondary, aryl) affects the rate of this decomposition and subsequent film formation. For instance, aryl-based dithiophosphates have been observed to form tribofilms much more slowly than their alkyl counterparts. stle.org The secondary nature of the octyl group in some isomers can also influence the reactivity and the rate of film formation.

The long octyl chains also contribute to the physical properties of the resulting film. They can influence the packing density of the molecules on the surface and the viscoelastic properties of the tribofilm. A well-formed, dense film is more effective at separating contacting surfaces and distributing load, thereby enhancing wear protection. The balance between the reactivity of the phosphorodithioate head group and the physical barrier provided by the alkyl tails is essential for optimal tribological efficacy.

Analytical Methodologies for O,o Dioctyl Phosphorodithioic Acid and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique for separating complex mixtures. In the context of O,O-dioctyl phosphorodithioic acid and its derivatives, both gas and liquid chromatography play pivotal roles.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For less volatile compounds, derivatization is often employed to increase their volatility. In the analysis of O,O-dioctyl phosphorodithioic acid, a derivatization step to form a more volatile trimethylsilyl (B98337) (TMS) derivative can be utilized. This process involves replacing the active hydrogen atom of the acid with a trimethylsilyl group, resulting in a derivative that is more amenable to GC analysis. nih.gov

The GC separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint for identification. The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by performing a second stage of mass analysis on selected fragment ions. nih.gov

A typical GC-MS/MS method for the quantification of organic compounds involves the use of isotopically labeled internal standards to improve accuracy and precision. nih.gov For instance, a ¹³C-labeled analogue of the target analyte can be added to the sample before extraction and analysis. nih.gov This allows for correction of any analyte loss during sample preparation and instrumental analysis.

Table 1: Illustrative GC-MS/MS Parameters for the Analysis of a Derivatized Phosphorodithioic Acid Ester

| Parameter | Value |

| Gas Chromatograph | Agilent 7890 GC system or equivalent |

| Injector | Thermal Desorption Unit (TDU) with Cold Injection System (CIS) |

| Column | HP-5MS UI capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Oven Program | Initial temp 60°C (hold 3 min), ramp to 210°C at 30°C/min (hold 5 min), ramp to 240°C at 3°C/min, then to 300°C at 40°C/min (hold 5 min) nih.gov |

| Mass Spectrometer | Triple Quadrupole MS (e.g., Agilent 7010) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

This table is a hypothetical representation based on typical GC-MS/MS methods for similar organic compounds and does not represent a specific validated method for O,O-dioctyl phosphorodithioic acid.

High-performance liquid chromatography (HPLC) is a versatile technique suitable for the separation of a wide range of compounds, including those that are not volatile enough for GC analysis. For phosphorodithioic acid and its derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. govst.edunih.gov In RP-HPLC, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. govst.edu

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More non-polar compounds will have a stronger interaction with the stationary phase and thus a longer retention time. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation. ekb.eg

For the analysis of ionic or highly polar derivatives, ion-exchange chromatography (IEC) or ion-pair chromatography can be utilized. google.comsigmaaldrich.com In IEC, the stationary phase has charged functional groups that interact with oppositely charged analytes. google.com In ion-pair chromatography, a reagent is added to the mobile phase to form a neutral ion pair with the charged analyte, which can then be separated by RP-HPLC.

Table 2: Representative HPLC Method Parameters for Phosphorodithioic Acid Analysis

| Parameter | Value |

| HPLC System | Standard HPLC system with a pump, autosampler, and detector |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water, potentially with an acid modifier like phosphoric or formic acid sielc.com |

| Flow Rate | 1.0 mL/min |

| Detector | UV detector at a specific wavelength (e.g., 230 nm or 280 nm) or a mass spectrometer (LC-MS) govst.edusemanticscholar.org |

| Injection Volume | 20 µL |

This table provides a general outline of a potential HPLC method and would require specific optimization for O,O-dioctyl phosphorodithioic acid.

Spectrometric Quantification Methods

Spectrometric methods are used to measure the interaction of electromagnetic radiation with a sample, providing quantitative information about the elemental composition.

Atomic absorption spectrometry (AAS) is a highly sensitive technique for the quantitative determination of individual metallic elements. drawellanalytical.com It is particularly useful for analyzing the metal content in extracts of metal salts of O,O-dioctyl phosphorodithioic acid. The principle of AAS is based on the absorption of light by free atoms in the gaseous state. epa.gov

Samples are typically introduced into a flame or a graphite (B72142) furnace to atomize the elements. fortunejournals.com A light source specific to the element of interest is passed through the atomized sample, and the amount of light absorbed is proportional to the concentration of that element. drawellanalytical.comepa.gov AAS is known for its simplicity, speed, and relatively low cost. measurlabs.com

Inductively coupled plasma mass spectrometry (ICP-MS) is a more advanced and highly sensitive technique for elemental analysis, capable of detecting metals and several non-metals at ultra-trace levels. perkinelmer.comfrontiersin.org In ICP-MS, the sample is introduced into an argon plasma, which ionizes the atoms. These ions are then passed into a mass spectrometer, where they are separated by their mass-to-charge ratio and detected. thermofisher.com

ICP-MS offers several advantages over AAS, including its ability to perform multi-element analysis simultaneously and its lower detection limits. nih.gov This technique is particularly well-suited for determining the phosphorus and sulfur content in O,O-dioctyl phosphorodithioic acid and its derivatives, as well as any associated metal ions. nih.gov However, spectral interferences from polyatomic ions can be a challenge in ICP-MS analysis of phosphorus, which may require specialized techniques or instrumentation to overcome. researchgate.netresearchgate.net

Table 3: Comparison of AAS and ICP-MS for Elemental Analysis

| Feature | Atomic Absorption Spectrometry (AAS) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

| Principle | Absorption of light by free atoms | Ionization in plasma and mass-to-charge separation |

| Analytes | Primarily metals | Most elements in the periodic table |

| Detection Limits | ppb to ppm range | ppt to ppb range nih.gov |

| Throughput | Single element at a time | Multi-element analysis |

| Interferences | Chemical and spectral interferences | Isobaric and polyatomic interferences |

| Cost | Relatively low | High |

Sample Preparation and Pre-concentration Strategies

Effective sample preparation is a critical step to ensure accurate and reliable analytical results. The choice of method depends on the sample matrix and the analytical technique to be used.

For the analysis of O,O-dioctyl phosphorodithioic acid and its derivatives in complex matrices, an extraction step is often necessary to isolate the analytes of interest. Solid-phase extraction (SPE) is a common technique used for this purpose. SPE can be used to clean up a sample before analysis by removing interfering components and to pre-concentrate the analytes. researchgate.net

For elemental analysis by AAS or ICP-MS, solid samples often require digestion to bring the elements into solution. This is typically achieved using strong acids, such as nitric acid, and heat. thermofisher.comthermofisher.com Microwave-assisted digestion is a common method that accelerates the process. thermofisher.com

Pre-concentration techniques are employed when the concentration of the analyte in the sample is below the detection limit of the analytical instrument. These methods aim to increase the concentration of the analyte prior to analysis. osti.gov Techniques such as solvent evaporation, solid-phase extraction, and coprecipitation can be used for pre-concentration. ufba.br For instance, isotachophoresis is an electrophoretic method that can achieve high pre-concentration factors for trace amounts of substances. nih.gov

Solid-Phase Microextraction (SPME) Techniques

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that integrates sampling, extraction, and concentration of analytes from a sample matrix onto a coated fiber. This technique is particularly advantageous for the analysis of volatile and semi-volatile organic compounds in complex matrices, minimizing matrix effects and improving detection limits. mdpi.com

For the analysis of O,O-dioctyl phosphorodithioic acid and its derivatives in matrices like lubricating oils, SPME can be employed in headspace mode (HS-SPME) to extract volatile degradation products or in direct immersion mode (DI-SPME) for the less volatile parent compounds after appropriate sample dilution. The choice of fiber coating is critical and is based on the polarity and volatility of the target analytes. Common coatings include polydimethylsiloxane (B3030410) (PDMS) for nonpolar compounds and polyacrylate (PA) for more polar analytes.

Following extraction, the SPME fiber is directly introduced into the injection port of a gas chromatograph (GC) for thermal desorption of the analytes, which are then separated and detected, typically by a mass spectrometer (MS). This SPME-GC-MS approach offers high sensitivity and selectivity.

Research Findings:

While direct SPME analysis of O,O-dioctyl phosphorodithioic acid is not extensively documented, the analysis of its common derivatives, ZDDPs, in lubricating oils provides valuable insights. A study on the structural determination of ZDDPs utilized GC-MS analysis after derivatization of the phosphorodithioic acids to their pentafluorobenzyl esters. nih.gov This derivatization step enhances the volatility and chromatographic performance of the analytes. The use of electron-capture negative ion chemical ionization (ECNCI) in combination with MS provided characteristic dithiophosphate (B1263838) anions, allowing for the determination of the total number of carbon atoms in the alkyl chains. nih.gov

Interactive Data Table: SPME-GC-MS Parameters for Related Compound Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| SPME Fiber Coating | 100 µm Polydimethylsiloxane (PDMS) | Effective for non-polar to semi-polar analytes like phosphorodithioate (B1214789) esters. |

| Extraction Mode | Headspace (HS) or Direct Immersion (DI) | HS for volatile degradation products, DI for the parent compound after dilution. |

| Extraction Temperature | 60°C - 80°C | Optimizes the partitioning of semi-volatile compounds into the fiber coating. |

| Extraction Time | 30 - 60 minutes | Allows for sufficient equilibration of the analyte between the sample and the fiber. |

| Desorption Temperature | 250°C - 280°C | Ensures complete transfer of the analytes from the SPME fiber to the GC column. |

| GC Column | DB-5ms or equivalent | A non-polar column suitable for the separation of organophosphorus compounds. |

| MS Detection | Electron Impact (EI) and Electron-Capture Negative Ion Chemical Ionization (ECNCI) | EI provides fragmentation patterns for structural elucidation, while ECNCI offers high sensitivity for electrophilic compounds like phosphorodithioates. nih.gov |

Microwave-Induced Combustion and Acid Digestion for Matrix Decomposition

For the determination of the elemental composition, particularly phosphorus, in O,O-dioctyl phosphorodithioic acid and its derivatives within an organic matrix like lubricating oil, a complete decomposition of the sample is required. Microwave-induced combustion (MIC) and microwave-assisted acid digestion are powerful techniques for this purpose.

Microwave-Induced Combustion (MIC):

MIC is a sample preparation technique that involves the combustion of a sample in a closed, pressurized vessel containing oxygen. The heat from the microwave radiation initiates and sustains the combustion process, leading to the complete oxidation of the organic matrix. The resulting combustion gases are then absorbed into a suitable solution, which can be subsequently analyzed by techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the determination of phosphorus and other elements.

Microwave-Assisted Acid Digestion:

In this method, the sample is heated with concentrated acids in a closed vessel using microwave energy. anton-paar.com The high temperatures and pressures achieved in the closed vessel accelerate the digestion process, leading to the complete dissolution of the sample. ca.gov A common acid mixture for the digestion of organic matrices is nitric acid (HNO₃), often in combination with hydrogen peroxide (H₂O₂), to enhance the oxidation of the organic matter. science.govscielo.br

Research Findings:

Studies on the analysis of additives in lubricating oils have demonstrated the effectiveness of microwave-assisted acid digestion for the determination of elements like zinc, phosphorus, and sulfur. shimadzu.com The choice of acid mixture and digestion parameters is crucial for achieving complete digestion and avoiding the loss of volatile elements. For instance, a mixture of nitric acid and hydrochloric acid (aqua regia) may be used to dissolve certain metal complexes. ca.gov

Interactive Data Table: Typical Microwave Digestion Parameters for Oil Samples

| Parameter | Setting | Rationale |

|---|---|---|

| Sample Weight | 0.2 - 0.5 g | A representative sample size that can be effectively digested without exceeding the pressure limits of the vessel. ca.gov |

| Digestion Reagent | Concentrated Nitric Acid (HNO₃) with Hydrogen Peroxide (H₂O₂) | HNO₃ is a strong oxidizing agent, and H₂O₂ aids in the decomposition of the organic matrix. science.govscielo.br |

| Microwave Program | Ramping to 200-240°C and holding for 15-30 minutes | A controlled heating program ensures safe and complete digestion. |

| Post-Digestion Step | Dilution with deionized water | Prepares the digestate for analysis by ICP-OES or ICP-MS. |

| Analytical Technique | ICP-OES or ICP-MS | Provides sensitive and accurate quantification of phosphorus and other elements. nih.gov |

Liquid-Liquid Extraction Protocols for Analyte Isolation